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Compound of Interest

Compound Name: 4-Morpholinepropanenitrile

Cat. No.: B041642

Abstract: 4-Morpholinepropanenitrile (C7H12N20) is a bifunctional organic molecule of
significant interest in synthetic chemistry, particularly as an intermediate in the development of
pharmaceuticals and agrochemicals.[1] Its unique chemical architecture, combining a
heterocyclic amine, an ether, and a nitrile moiety, provides a versatile platform for molecular
elaboration. This guide offers an in-depth analysis of the individual functional groups within the
molecule: the morpholine ring, the nitrile group, and the aliphatic propane linker. We will
explore the distinct electronic and steric properties of each group, their characteristic
spectroscopic signatures, and their predictable reactivity, providing researchers and drug
development professionals with the foundational knowledge required for its strategic
application in complex synthesis.

Molecular Architecture and Key Functional Regions

4-Morpholinepropanenitrile is structurally composed of three distinct regions that dictate its
overall physicochemical properties and reactivity. The molecule features a saturated six-
membered morpholine ring connected via a three-carbon aliphatic chain to a terminal nitrile

group.[1]

The systematic IUPAC name is 3-(morpholin-4-yl)propanenitrile, and it is also commonly known
as N-(2-cyanoethyl)morpholine.[1]
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Figure 1: Chemical structure of 4-Morpholinepropanenitrile with key functional groups
highlighted.

In-Depth Analysis of Functional Groups

The reactivity and utility of 4-Morpholinepropanenitrile are not merely the sum of its parts, but
a consequence of the interplay between its functional moieties.

The Morpholine Ring: A Bifunctional Heterocycle

The morpholine ring is a saturated heterocycle containing both an amine and an ether
functional group.[2][3] This combination imparts a unique set of properties.

The nitrogen atom in the morpholine ring is a tertiary amine, as it is bonded to three carbon
atoms (two within the ring and one from the propane linker).

» Basicity: Like other amines, the lone pair of electrons on the nitrogen atom makes it basic,
capable of accepting a proton to form a morpholinium salt.[2][4] This property is crucial for
applications where pH modification is necessary or for forming salts to improve aqueous
solubility.

» Nucleophilicity: The nitrogen acts as a nucleophile. However, the presence of the electron-
withdrawing ether oxygen atom reduces the electron density on the nitrogen compared to
structurally similar amines like piperidine.[2] This makes morpholine a moderately strong
nucleophile, reactive enough for many synthetic transformations, such as alkylations, but
less so than its carbocyclic counterpart.[2][4]

 Steric Hindrance: The chair conformation of the six-membered ring provides a defined steric
environment around the nitrogen, influencing its accessibility to electrophiles.

The ether group (-C-O-C-) within the morpholine ring is generally the least reactive part of the
molecule under standard conditions.[5]

o Polarity and Solubility: The oxygen atom can act as a hydrogen bond acceptor, which, along
with the amine group, contributes to the compound's solubility in polar solvents like water.[1]

[4]
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o Chemical Stability: Ethers are typically unreactive towards many reagents, including bases,
mild acids, and common oxidizing and reducing agents. This chemical inertness makes the
morpholine ring a stable scaffold during modifications of the more reactive nitrile group.

The Nitrile Group: A Versatile Electrophile

The nitrile, or cyano, group (-C=N) is a highly valuable functional group in organic synthesis.[6]

[7]

 Structure and Electronic Properties: The nitrile group features a triple bond between a
carbon and a nitrogen atom. The carbon atom is sp-hybridized, resulting in a linear
geometry.[8] Due to the high electronegativity of nitrogen, the C=N bond is strongly
polarized, creating a significant partial positive charge (d+) on the carbon atom.[8] This
makes the nitrile carbon a prime target for nucleophilic attack.

o Reactivity: The electrophilic nature of the nitrile carbon allows for a variety of important
chemical transformations:

o Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed first to a
primary amide and subsequently to a carboxylic acid.[6][9] This provides a synthetic route
from an alkyl halide (via cyanation) to a carboxylic acid with an additional carbon atom.

o Reduction: Nitriles can be readily reduced to primary amines (R-CHzNHz) using strong
reducing agents like lithium aluminum hydride (LiAIH4) or through catalytic hydrogenation.
[71[8][9] This is a fundamental transformation in the synthesis of many pharmaceutical
agents.

o Organometallic Addition: Nucleophiles such as Grignard reagents (R-MgX) or
organolithium reagents can add to the nitrile carbon to form imine intermediates, which are
then hydrolyzed to yield ketones.[8][9]

The Propane Linker: An Aliphatic Spacer

Connecting the morpholine ring and the nitrile group is a three-carbon aliphatic chain (-CHz-
CHz-CH3z-). Aliphatic compounds are organic molecules with carbon atoms arranged in straight
or branched chains.[10][11]
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» Function: The primary role of this propane linker is to act as a flexible, non-aromatic spacer.
It separates the two primary functional groups, largely preventing direct electronic interaction
between the morpholine nitrogen and the nitrile carbon.

o Properties: As a saturated hydrocarbon chain, it is non-polar and relatively unreactive.[12] It
contributes to the overall size and lipophilicity of the molecule, which can be a critical factor
in drug design for modulating properties like membrane permeability.

Integrated Spectroscopic Characterization

Confirming the presence and integrity of these functional groups is a routine task for the
research scientist. A combination of spectroscopic methods provides a definitive structural
fingerprint.

Experimental Protocol: Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of the key functional groups.
Methodology:

o Sample Preparation: A small drop of neat 4-Morpholinepropanenitrile liquid is placed
between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin
film.

e Background Scan: An air background spectrum is collected to subtract atmospheric H20 and
CO:z signals.

o Sample Scan: The prepared sample is placed in the spectrometer, and the spectrum is
recorded, typically from 4000 cm~ to 400 cm~1.

o Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Expected Characteristic Peaks:
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Expected Wavenumber

Functional Group Bond Vibration
(cm™)
L 2260 - 2200 (sharp,
Nitrile C=N stretch . . .
medium intensity)
Ether C-O-C stretch 1150 - 1085 (strong)
Tertiary Amine C-N stretch 1250 - 1020 (medium to weak)
. ] ] 2950 - 2850 (strong, multiple
Aliphatic Chain C-H stretch

bands)

| Aliphatic Chain | C-H bend | 1470 - 1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Predicted *H and 3C NMR Chemical Shifts (in CDCls):

Assignment 'H & (ppm) 13C o (ppm)
N-CH2-CH2-O (Morpholine) ~3.7 (t) ~67.0
N-CH2-CHz2-O (Morpholine) ~2.5 (1) ~53.5
N-CH2-CHz2-CN (Propane) ~2.6 (1) ~53.0
N-CH2-CHz2-CN (Propane) ~1.8 (quint) ~18.0

| -CN (Nitrile) | N/A| ~119.0 |
Note: These are predicted values based on standard functional group ranges. Actual values

may vary slightly.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M*) would be expected
at m/z = 140, corresponding to the molecular weight of C7H12N20.[13] Key fragmentation
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patterns would likely include the loss of the cyano group and cleavage at the bonds adjacent to
the morpholine nitrogen, providing further structural confirmation.

Reactivity Profile and Synthetic Utility

The distinct reactivity of the nitrile and morpholine groups allows for selective chemical
modifications, making 4-Morpholinepropanenitrile a versatile synthetic intermediate.

Nitrile Group Reactions

1. LiAlHa 4-(3-Aminopropyl)morpholine
2. H20 (Primary Amine)

3-Morpholinopropanoic Acid
(Carboxylic Acid)
1. PhMgBr
2. H3O*

Tertiary Amine Reaction

N-(2-Cyanoethyl)morpholinium Chloride
(Ammonium Salt)

Reduction

Hydrolysis

Grignard Add.

4-Morpholinepropanenitrile

1-Morpholino-4-phenylbutan-1-one
(Ketone)

Protonation

Click to download full resolution via product page

Figure 2: Synthetic pathways illustrating the selective reactivity of the functional groups in 4-
Morpholinepropanenitrile.

This selective reactivity is paramount in drug development. For instance, a researcher could
reduce the nitrile to a primary amine to introduce a new site for amide coupling, while the
morpholine ring remains intact to serve as a polar, solubilizing element in the final drug
candidate.[2] Conversely, the basic nitrogen can be used to form a pharmaceutically
acceptable salt without altering the nitrile group.
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Conclusion

4-Morpholinepropanenitrile is a molecule defined by the distinct and complementary
characteristics of its three core functional regions. The morpholine ring provides a stable, polar
scaffold with a moderately basic and nucleophilic tertiary amine. The aliphatic propane linker
offers a flexible, inert spacer. Finally, the nitrile group serves as a highly versatile electrophilic
handle, readily convertible into primary amines, carboxylic acids, or ketones. A thorough
understanding of these functional groups, their spectroscopic signatures, and their predictable
reactivity is essential for leveraging this compound's full potential as a strategic building block
in modern organic synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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